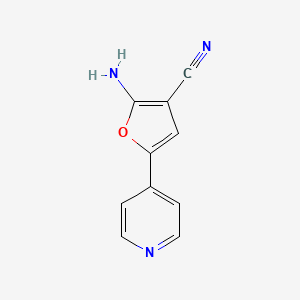

2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile

Description

2-Amino-5-(pyridin-4-yl)furan-3-carbonitrile is a heterocyclic compound featuring a furan ring substituted with an amino group at position 2, a pyridinyl group at position 5, and a nitrile moiety at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

CAS No. |

1196153-20-4 |

|---|---|

Molecular Formula |

C10H7N3O |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

2-amino-5-pyridin-4-ylfuran-3-carbonitrile |

InChI |

InChI=1S/C10H7N3O/c11-6-8-5-9(14-10(8)12)7-1-3-13-4-2-7/h1-5H,12H2 |

InChI Key |

GPJHWXAOVDCQNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=C(O2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by cyclization and amination reactions. The reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .

Scientific Research Applications

2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile has a broad range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its potential as a pharmacophore in drug development.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile exerts its effects is not fully understood but is believed to involve interactions with various molecular targets and pathways. Its structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

- 2-Amino-5-(4-substituted phenyl)furan-3-carbonitriles: Variants with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., bromo, fluoro) groups on the phenyl ring (e.g., 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile , 2-amino-5-(4-fluorophenyl)furan-3-carbonitrile ).

- Pyridinyl-substituted analogs: Derivatives such as 2-amino-4-(furan-3-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile, which integrate pyridine and pyran moieties .

- Hexahydroquinoline derivatives: Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-hexahydroquinoline-3-carbonitriles, which feature fused cyclohexane and pyridine rings .

Table 1: Structural Features of Selected Analogs

Table 2: Physical Properties of Selected Compounds

- Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) increase melting points due to enhanced intermolecular interactions, while bulky substituents (e.g., benzyl) may reduce solubility .

- Synthetic Efficiency: Hexahydroquinoline derivatives exhibit moderate to high yields (79–88%) via one-pot cyclocondensation, whereas furan-3-carbonitriles require precise stoichiometry and catalysts (e.g., Et₂NH) for optimal yields (~74%) .

Table 3: Antimicrobial Activity of Selected Compounds

- Mechanistic Insights: The pyridine ring in this compound may enhance binding to microbial enzymes via π-π stacking or hydrogen bonding, analogous to pyridinyl-substituted hexahydroquinolines .

Biological Activity

2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, highlighting its antimicrobial, anticancer, and antiviral properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a furan ring, an amino group, and a pyridine moiety. This unique combination of functional groups contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing pyridine and furan rings exhibit significant antimicrobial properties. In a study assessing various pyridine derivatives, it was found that 2-amino-pyridine compounds show potent activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.0 µM |

| Escherichia coli | 16.0 µM |

| Candida albicans | 12.0 µM |

The presence of the amino group enhances the compound's ability to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies indicate that this compound exhibits cytotoxic effects, particularly against liver cancer (HepG2) and breast cancer (MCF7) cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5.5 ± 1.2 |

| MCF7 | 10.0 ± 1.5 |

| A549 | 15.0 ± 1.8 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound, particularly in relation to viral infections such as influenza and coronaviruses. The compound's ability to inhibit viral replication has been linked to its interaction with viral proteins.

Case Study: Antiviral Efficacy Against Influenza Virus

In vitro studies demonstrated that derivatives of this compound can significantly reduce the viral load in infected cells by disrupting the viral life cycle at multiple stages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.